molecular formula C15H22N2O5S B11135033 1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide

1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide

Cat. No.: B11135033
M. Wt: 342.4 g/mol
InChI Key: DDZKCTBHXHVAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a 3,4-dimethoxybenzenesulfonyl group and a carboxamide group. Its molecular formula is C15H22N2O5S.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzenesulfonyl chloride and N-methylpiperidine-3-carboxamide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3,4-dimethoxybenzenesulfonyl chloride is added dropwise to a solution of N-methylpiperidine-3-carboxamide in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature for several hours.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the carboxamide group and formation of corresponding acids or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxybenzenesulfonyl)-N-methylpiperidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.

    Industry: It is used in

Properties

Molecular Formula

C15H22N2O5S

Molecular Weight

342.4 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-N-methylpiperidine-3-carboxamide

InChI

InChI=1S/C15H22N2O5S/c1-16-15(18)11-5-4-8-17(10-11)23(19,20)12-6-7-13(21-2)14(9-12)22-3/h6-7,9,11H,4-5,8,10H2,1-3H3,(H,16,18)

InChI Key

DDZKCTBHXHVAJS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.